1-((Benzyloxy)carbonyl)piperidine-3,5-dicarboxylic acid
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Overview
Description
1-((Benzyloxy)carbonyl)piperidine-3,5-dicarboxylic acid is a chemical compound with the molecular formula C15H17NO6 and a molecular weight of 307.3 g/mol . This compound is characterized by the presence of a piperidine ring substituted with benzyloxycarbonyl and two carboxylic acid groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-((Benzyloxy)carbonyl)piperidine-3,5-dicarboxylic acid involves several steps. One common method includes the reaction of isonipecotic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve bulk synthesis techniques, ensuring scalability and cost-effectiveness .
Chemical Reactions Analysis
1-((Benzyloxy)carbonyl)piperidine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-((Benzyloxy)carbonyl)piperidine-3,5-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications includes exploring its role as a precursor in drug development.
Industry: It is employed in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)piperidine-3,5-dicarboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protective group in synthetic chemistry, preventing unwanted reactions at certain sites of the molecule. The piperidine ring and carboxylic acid groups contribute to the compound’s reactivity and ability to form stable complexes with other molecules .
Comparison with Similar Compounds
1-((Benzyloxy)carbonyl)piperidine-3,5-dicarboxylic acid can be compared with similar compounds such as:
1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid: This compound has a similar structure but lacks one carboxylic acid group, affecting its reactivity and applications.
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Another similar compound with a different substitution pattern on the piperidine ring, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its dual carboxylic acid groups, which enhance its versatility in chemical reactions and applications.
Properties
IUPAC Name |
1-phenylmethoxycarbonylpiperidine-3,5-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c17-13(18)11-6-12(14(19)20)8-16(7-11)15(21)22-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGMZRXPKZWTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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